Cas no 1270433-16-3 (tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate)

Tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate is a protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group and a 5-methoxypyridin-3-yl moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where selective amine protection is required. The Boc group offers stability under basic and nucleophilic conditions while allowing facile deprotection under acidic conditions. The 5-methoxypyridine scaffold enhances solubility and provides a versatile handle for further functionalization. Its well-defined reactivity and compatibility with diverse reaction conditions make it a practical choice for constructing complex molecules, including bioactive targets. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate structure
1270433-16-3 structure
Product Name:tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate
CAS No:1270433-16-3
MF:C13H21N3O3
MW:267.32414317131
CID:6267982
PubChem ID:165822666
Update Time:2025-08-05

tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate
    • EN300-1879003
    • tert-butyl N-[2-amino-2-(5-methoxypyridin-3-yl)ethyl]carbamate
    • 1270433-16-3
    • Inchi: 1S/C13H21N3O3/c1-13(2,3)19-12(17)16-8-11(14)9-5-10(18-4)7-15-6-9/h5-7,11H,8,14H2,1-4H3,(H,16,17)
    • InChI Key: BIARZUNSCAHKIM-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C1C=NC=C(C=1)OC)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 267.15829154g/mol
  • Monoisotopic Mass: 267.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 86.5Ų

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Additional information on tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate

tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate: A Comprehensive Overview

tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate is a complex organic compound with the CAS number 1270433-16-3. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, an aminoethyl moiety, and a pyridine ring substituted with a methoxy group. The combination of these functional groups makes this compound a versatile molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The synthesis of tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.

One of the most promising applications of this compound lies in its potential as a precursor in drug development. The presence of the pyridine ring and the aminoethyl group suggests that this molecule could serve as a building block for bioactive compounds with therapeutic properties. Recent studies have explored the use of similar structures in the development of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.

In addition to its pharmaceutical applications, tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate has shown potential in agrochemical research. The methoxy group on the pyridine ring contributes to the molecule's ability to interact with biological systems, making it a candidate for herbicides or insecticides. Researchers have also investigated its role in enhancing plant resistance to environmental stressors, such as drought and salinity.

The chemical stability and reactivity of this compound make it an attractive candidate for materials science applications as well. Its ability to form stable bonds under various conditions has led to its exploration in the development of advanced polymers and coatings. Recent studies have highlighted its potential as a crosslinking agent in thermosetting resins, offering improved mechanical properties and thermal stability.

From a structural perspective, tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate exhibits interesting electronic properties due to the conjugation between the pyridine ring and the amino group. This conjugation not only influences the molecule's reactivity but also plays a crucial role in its spectroscopic behavior. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its structural details and confirm its purity.

Recent research has also focused on understanding the environmental fate of this compound. Studies have shown that it undergoes biodegradation under specific conditions, making it a more sustainable option compared to traditional chemicals. Its low toxicity profile further enhances its suitability for applications where environmental safety is a priority.

In conclusion, tert-butyl N-2-amino-2-(5-methoxypyridin-3-yl)ethylcarbamate is a multifaceted compound with diverse applications across various industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both scientific innovation and industrial development.

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